molecular formula C15H26O6 B8781377 Diethyl 2-(5-acetoxypentyl)-2-methylmalonate CAS No. 54131-72-5

Diethyl 2-(5-acetoxypentyl)-2-methylmalonate

Cat. No. B8781377
CAS RN: 54131-72-5
M. Wt: 302.36 g/mol
InChI Key: MLXQOFPEBIXBNI-UHFFFAOYSA-N
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Description

Diethyl 2-(5-acetoxypentyl)-2-methylmalonate is a useful research compound. Its molecular formula is C15H26O6 and its molecular weight is 302.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-(5-acetoxypentyl)-2-methylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(5-acetoxypentyl)-2-methylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54131-72-5

Product Name

Diethyl 2-(5-acetoxypentyl)-2-methylmalonate

Molecular Formula

C15H26O6

Molecular Weight

302.36 g/mol

IUPAC Name

diethyl 2-(5-acetyloxypentyl)-2-methylpropanedioate

InChI

InChI=1S/C15H26O6/c1-5-19-13(17)15(4,14(18)20-6-2)10-8-7-9-11-21-12(3)16/h5-11H2,1-4H3

InChI Key

MLXQOFPEBIXBNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCCCCOC(=O)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (4.8 g., 0.2 mole) as a 50% suspension in mineral oil is washed with petroleum ether under nitrogen to remove the mineral oil, suspended in dry benzene (150 ml.), and the suspension cooled in an ice bath. Diethyl methylmalonate (34.8 g., 0.2 mole) dissolved in sieve dried DMF (150 ml.) is added to the suspension of sodium hydride dropwise. The mixture is allowed to stand overnight at room temperature. Potassium iodide (0.4 g.) and 5-acetoxyphenyl chloride (32.9 g., 0.2 mole) are then added, and the mixture is heated for 24 hours at 125° in an oil bath. The reaction mixture is concentrated in vacuo, diluted with ether (200 ml.), and filtered to remove sodium chloride. The filtrate is washed with brine, dried over anhydrous magnesium sulfate and concentrated to yield 39.6 g. (66%) of oily product.
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Four
Quantity
32.9 g
Type
reactant
Reaction Step Four
[Compound]
Name
oily product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium hydride (4.8 g., 0.2 mole) as a 50% suspension in mineral oil is washed with petroleum ether under nitrogen to remove the mineral oil, suspended in dry benzene (150 ml.), and the suspension cooled in an ice bath . Diethyl methylmalonate (34.8 g., 0.2 mole) dissolved in sieve dried DMF (150 ml.) is added to the suspension of sodium hydride dropwise. The mixture is allowed to stand overnight at room temperature. Potassium iodide (0.4 g.) and 5-acetoxypentyl chloride (32.9 g., 0.2 mole) are then added, and the mixture is heated for 24 hours at 125° in an oil bath. The reaction mixture is concentrated in vacuo, diluted with ether (200 ml.), and filtered to remove sodium chloride. The filtrate is washed with brine, dried over anhydrous magnesium sulfate and concentrated to yield 39.6 g. (66%) of oily product.
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Four
Quantity
32.9 g
Type
reactant
Reaction Step Four
[Compound]
Name
oily product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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